2-Nitrosobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrosobenzoyl chloride is a chemical compound that is widely used in scientific research. It is an organic nitroso compound that is used as a reagent in organic synthesis. The compound is known for its ability to react with a variety of functional groups, making it a versatile tool in the laboratory.
Mechanism Of Action
The mechanism of action of 2-Nitrosobenzoyl chloride involves the formation of a nitroso intermediate, which reacts with the functional group of the substrate. The reaction typically takes place under mild conditions, making it a useful tool in organic synthesis.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Nitrosobenzoyl chloride. However, it is known to be highly reactive and must be handled with care to avoid potential hazards.
Advantages And Limitations For Lab Experiments
One advantage of 2-Nitrosobenzoyl chloride is its versatility in organic synthesis. It can be used to introduce the nitroso group into a variety of functional groups, making it a valuable tool in the laboratory. However, the compound is highly reactive and must be handled with care to avoid potential hazards.
Future Directions
There are several future directions for research involving 2-Nitrosobenzoyl chloride. One area of interest is the development of new synthetic methods using the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.
Synthesis Methods
2-Nitrosobenzoyl chloride can be synthesized by reacting nitrous acid with benzoyl chloride. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid. The resulting product is a yellowish-brown liquid that is highly reactive and must be handled with care.
Scientific Research Applications
2-Nitrosobenzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is used to introduce the nitroso group into a variety of functional groups, including alcohols, amines, and thiols. The compound is also used in the preparation of nitrosoarenes, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
143621-65-2 |
---|---|
Product Name |
2-Nitrosobenzoyl chloride |
Molecular Formula |
C7H4ClNO2 |
Molecular Weight |
169.56 g/mol |
IUPAC Name |
2-nitrosobenzoyl chloride |
InChI |
InChI=1S/C7H4ClNO2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4H |
InChI Key |
LBOLXLDGJVGZNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)Cl)N=O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)N=O |
synonyms |
Benzoyl chloride, 2-nitroso- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.